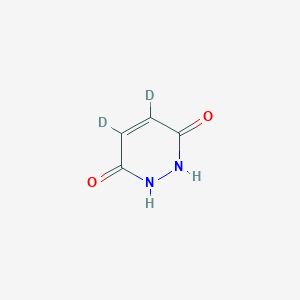

Maleic Hydrazide-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₄H₂D₂N₂O₂ |

|---|---|

Molecular Weight |

114.1 |

Synonyms |

6-Hydroxy-3(2H)-pyridazinone-d2; 1,2-Dihydro-3,6-pyridazinedione-d2; 3,6-Dihydroxypyridazine-d2; 3,6-Dioxopyridazine-d2; 3,6-Pyridazinediol-d2; 6-Hydroxy-3(2H)-pyridazinone-d2; Antergon-d2; Antyrost-d2; MAH-d2; MH-d2; Maleic Acid Cyclic Hydrazide-d2; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Maleic Hydrazide-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for Maleic Hydrazide-d2, a deuterated analog of the plant growth regulator and herbicide, maleic hydrazide. This document details a proposed experimental protocol, summarizes key quantitative data, and illustrates the synthesis pathway and a conceptual experimental workflow.

Introduction

This compound (C₄H₂D₂N₂O₂) is a stable isotope-labeled version of maleic hydrazide.[1][2] Deuterium-labeled compounds are valuable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and as internal standards for quantitative analysis by mass spectrometry.[1] The synthesis of this compound involves the incorporation of two deuterium atoms into the maleic hydrazide structure, typically at the olefinic positions.

Proposed Synthesis Pathway

The most direct and plausible pathway for the synthesis of this compound is the reaction of Maleic Anhydride-d2 with hydrazine hydrate. This method is analogous to the well-established industrial synthesis of non-deuterated maleic hydrazide.[3][4][5]

Reaction:

Maleic Anhydride-d2 + Hydrazine Hydrate → this compound

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration to form the stable pyridazinedione ring system.

Core Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| Maleic Anhydride-d2 | 33225-51-3 | C₄D₂O₃ | 100.07 | Deuterium incorporation of ≥98% is commercially available. |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | Commercially available in various concentrations. |

| This compound | 2398483-97-9 | C₄H₂D₂N₂O₂ | 114.10 | ¹H NMR (DMSO-d₆, predicted): δ ~11.4 (s, 2H, NH). The signal for the olefinic protons (around 6.9 ppm in the non-deuterated analog) will be absent or significantly reduced. ¹³C NMR (DMSO-d₆, predicted): δ ~156 (C=O), ~130 (C=C). The C-D coupling will result in a characteristic splitting pattern. Mass Spectrometry (ESI-MS): m/z [M+H]⁺ = 115. |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of maleic hydrazide.[3][5]

Materials:

-

Maleic Anhydride-d2 (1.0 eq)

-

Hydrazine hydrate (64-85% solution, 1.5 - 2.0 eq)

-

Sulfuric acid (catalytic amount)

-

Water

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add water and concentrated sulfuric acid cautiously.

-

Addition of Hydrazine Hydrate: To the cooled acidic solution, add hydrazine hydrate dropwise while maintaining the temperature below 30°C.

-

Addition of Maleic Anhydride-d2: Add Maleic Anhydride-d2 portion-wise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 95-100°C) and maintain for 2-4 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from hot water or ethanol to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

Note: The reaction yield for the synthesis of non-deuterated maleic hydrazide is reported to be in the range of 75-97%.[5] A similar yield can be expected for the deuterated analog.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound from Maleic Anhydride-d2.

Experimental Workflow Diagram

Caption: A logical workflow for the synthesis and purification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maleic hydrazide D2 | CAS 2398483-97-9 | LGC Standards [lgcstandards.com]

- 3. Preparation method of maleic hydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105924401A - Maleic hydrazide synthetic process - Google Patents [patents.google.com]

- 5. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

Maleic Hydrazide-d2: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Maleic Hydrazide-d2, a deuterated analog of the plant growth regulator Maleic Hydrazide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its suppliers, pricing, chemical properties, and applications, with a focus on its use in research settings. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate its practical application.

Introduction to this compound

This compound is the deuterium-labeled form of Maleic Hydrazide, a synthetic pyridazine derivative known for its ability to inhibit plant growth by preventing cell division.[1] While Maleic Hydrazide has been extensively used in agriculture to control the sprouting of crops like potatoes and onions, its deuterated counterpart, this compound, serves as a valuable tool in analytical and research applications.[1][2] Its primary utility lies in its role as an internal standard for the accurate quantification of Maleic Hydrazide residues in various matrices using mass spectrometry-based techniques.[3]

The core biological activity of Maleic Hydrazide, and by extension its deuterated form, stems from its ability to inhibit the synthesis of nucleic acids and proteins, which is fundamental to cell division.[3][4] This mechanism of action has prompted investigations into its cytotoxic and genotoxic effects, making it a compound of interest in toxicological and potentially in cancer research.[4]

Suppliers and Pricing

The availability and cost of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of information from various suppliers.

| Supplier | Product Name | CAS Number | Available Quantities | Price (USD) |

| MedchemExpress | This compound | 2398483-97-9 | 1 mg, 5 mg, 10 mg | $60, $120, $200 |

| PDQ Scientific | D2-Maleic hydrazide | Not Specified | 10mg | $501.20 |

| Simson Pharma | Maleic-2,3-d2 Hydrazide | 2398483-97-9 | Inquire | Inquire |

| BIOZOL | Maleic hydrazide D2 | 2398483-97-9 | Inquire | Inquire |

| LGC Standards | This compound | Not Specified | Inquire | Inquire |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₄H₂D₂N₂O₂ |

| Molecular Weight | 114.1 g/mol |

| Appearance | Solid |

| Storage Temperature | 4°C for long-term storage |

| Solubility | Data not readily available for the deuterated form. The non-deuterated form is slightly soluble in hot water and hot alcohol. |

Mechanism of Action and Signaling Pathway

Maleic Hydrazide exerts its biological effects primarily by inhibiting cell division.[1] This is achieved through the disruption of nucleic acid and protein synthesis.[4] While the precise molecular targets are not fully elucidated, the available evidence suggests an interference with the cell cycle, particularly during the S-phase (synthesis phase) where DNA replication occurs.[5] This inhibition of DNA replication and protein synthesis ultimately leads to a halt in the cell cycle, preventing mitosis and cell proliferation.[6] In plants, this manifests as growth retardation.[6] In other biological systems, this can lead to cytotoxic and genotoxic effects, including the induction of chromosomal aberrations.[4]

The DNA damage response (DDR) pathway is a crucial cellular mechanism that detects and responds to DNA lesions. The kinase ATR (Ataxia Telangiectasia and Rad3-related) is a key activator of the DDR pathway in response to single-stranded DNA, which can arise during replicative stress.[7] Studies in plants have shown that the genotoxic effects of Maleic Hydrazide can activate the ATR-dependent DDR pathway, leading to cell cycle arrest.[7] This suggests that Maleic Hydrazide's interference with DNA replication creates stalled replication forks, which are recognized by the ATR signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its non-deuterated form.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of Maleic Hydrazide in various samples, particularly in food and environmental analysis.[3] The following protocol outlines a general workflow for this application.

Objective: To accurately quantify the concentration of Maleic Hydrazide in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

This compound (internal standard)

-

Maleic Hydrazide (analytical standard)

-

Sample matrix (e.g., homogenized tobacco, potato extract)

-

Extraction solvent (e.g., 2M HCl aqueous solution)

-

LC-MS/MS system

-

Analytical column suitable for polar compounds

-

Mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of calibration standards of Maleic Hydrazide at different known concentrations.

-

Spike each calibration standard and the blank matrix with a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

Weigh a known amount of the homogenized sample.

-

Add a known amount of the this compound internal standard solution to the sample.

-

Add the extraction solvent to the sample.

-

Extract the analytes using a suitable method such as ultrasonic extraction or microwave-assisted extraction.[8]

-

Centrifuge the sample to pellet solid debris.

-

Filter the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify the parent and daughter ions for both Maleic Hydrazide and this compound using Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Maleic Hydrazide to the peak area of this compound against the concentration of Maleic Hydrazide for the calibration standards.

-

Determine the concentration of Maleic Hydrazide in the samples by interpolating the peak area ratio of the sample from the calibration curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of Maleic Hydrazide on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Maleic Hydrazide in a specific cancer cell line.

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Maleic Hydrazide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Treatment with Maleic Hydrazide:

-

Prepare a stock solution of Maleic Hydrazide in a suitable solvent (e.g., DMSO or sterile water).

-

Prepare serial dilutions of Maleic Hydrazide in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Maleic Hydrazide. Include vehicle control wells (medium with the same concentration of solvent used to dissolve Maleic Hydrazide) and untreated control wells (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the Maleic Hydrazide concentration to determine the IC50 value.

-

Synthesis of this compound

A specific, readily available protocol for the synthesis of this compound is not prominently found in the public domain. However, the synthesis of its non-deuterated analog is well-documented. One common method involves the reaction of maleic anhydride with hydrazine hydrate.

General Synthesis of Maleic Hydrazide:

A mixture of maleic anhydride and hydrazine hydrate is heated, often in the presence of a solvent like ethanol or acetic acid, to induce a cyclization reaction that forms the pyridazine ring of Maleic Hydrazide. Patents describe various catalysts and reaction conditions to improve yield and purity.[10]

Potential Strategy for Deuteration:

The synthesis of this compound would likely involve the use of deuterated starting materials or a subsequent H-D exchange reaction on the synthesized Maleic Hydrazide. A plausible approach could be the use of deuterated maleic anhydride or performing the cyclization reaction in a deuterated solvent under conditions that favor deuterium exchange at the olefinic positions. The synthesis of deuterated pyridazine derivatives often involves tailored strategies depending on the desired position of deuteration.[11]

Conclusion

This compound is a crucial analytical tool for researchers studying the prevalence and impact of its non-deuterated counterpart. Its primary application as an internal standard in mass spectrometry ensures accurate and reliable quantification. Furthermore, the known biological activity of Maleic Hydrazide as an inhibitor of cell division provides a basis for its use in toxicological and potentially in drug discovery research. The provided protocols and diagrams offer a foundational framework for incorporating this compound and Maleic Hydrazide into experimental designs. Further research into the specific molecular interactions of Maleic Hydrazide within mammalian cells could unveil new applications and a deeper understanding of its mechanism of action.

References

- 1. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Al-Tolerant Barley Mutant hvatr.g Shows the ATR-Regulated DNA Damage Response to Maleic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cytotoxicity Assay Protocol [protocols.io]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Maleic Hydrazide-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological interactions of Maleic Hydrazide-d2. This deuterated analog of Maleic Hydrazide serves as a valuable tool in metabolic studies, environmental analysis, and as an internal standard for quantitative assays.

Core Physical and Chemical Properties

This compound shares most of its physicochemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of two deuterium atoms. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dideuterio-1,2-dihydropyridazine-3,6-dione | [1][2][3] |

| Synonyms | 6-Hydroxy-3(2H)-pyridazinone-d2, 1,2-Dihydro-3,6-pyridazinedione-d2 | [4] |

| CAS Number | 2398483-97-9 | [1][2][3] |

| Molecular Formula | C₄H₂D₂N₂O₂ | [4] |

| Molecular Weight | 114.10 g/mol | [3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | Decomposes (~260-300 °C) | [5][6] |

| Boiling Point | Decomposes | [5] |

| Solubility | Water: 4.5 g/L at 25°C | |

| pKa | 5.62 | |

| Stability | Stable to acidic and basic hydrolysis | [5] |

| Storage | Long-term storage at -20°C is recommended. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of this compound. While specific spectra for the deuterated compound are not widely published, data from its non-deuterated form are highly informative.

Table 2: Spectroscopic Data for Maleic Hydrazide (Non-deuterated Analog)

| Technique | Key Data Points | Source(s) |

| ¹H NMR | In DMSO-d₆: δ ~11.4-11.5 ppm (s, 2H, NH), δ ~6.9-7.0 ppm (s, 2H, CH=CH). The CH=CH signal would be absent in the d2-analog. | [7] |

| Mass Spectrometry (EI) | Key fragments (m/z): 112 (M+), 84, 56, 55. For the d2-analog, the molecular ion would be at m/z 114. | [8] |

| Infrared (IR) | Major peaks indicative of C=O and N-H stretching. | [9] |

| UV Detection (in HPLC) | Maximum absorbance at 303 nm. | [10] |

Experimental Protocols

General Synthesis of Maleic Hydrazide

Workflow for the Synthesis of Maleic Hydrazide

Caption: Generalized workflow for the synthesis of Maleic Hydrazide.

-

Reaction Setup: In a suitable reaction vessel, hydrazine hydrate is dissolved in a solvent such as water, ethanol, or acetic acid.[6]

-

Addition of Reactant: Deuterated maleic anhydride is added to the solution, often portion-wise to control the initial exothermic reaction.

-

Cyclization Reaction: The mixture is heated to reflux for several hours to facilitate the ring-closure reaction, forming the pyridazinedione ring.[11]

-

Isolation: Upon cooling, the this compound product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and byproducts, and then dried under vacuum.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is commonly used as an internal standard for the quantification of Maleic Hydrazide in various matrices, such as tobacco and agricultural products.[10][13][14][15]

Workflow for LC-MS/MS Analysis

References

- 1. Maleic hydrazide D2 | CAS 2398483-97-9 | LGC Standards [lgcstandards.com]

- 2. Maleic hydrazide D2 | CAS 2398483-97-9 | LGC Standards [lgcstandards.com]

- 3. Maleic Hydrazide D2, Maleic Hydrazide D2, 1,2-Dihydro-3,6-pyridazinedione-4,5-d2, 3,6-Dihydroxypyridazine-4,5-d2, Maleic-d2 acid cyclic hydrazide, Maleic-d2 hydrazide | C4H4N2O2 | CID 129318118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 6. Maleic Hydrazide [drugfuture.com]

- 7. Maleic hydrazide(123-33-1) 1H NMR spectrum [chemicalbook.com]

- 8. Maleic hydrazide [webbook.nist.gov]

- 9. Maleic hydrazide(123-33-1) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation method of maleic hydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Development of microwave-assisted extraction and liquid chromatography-tandem mass spectrometry for determination of maleic hydrazide residues in tobacco - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Solubility Profile of Maleic Hydrazide-d2 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Maleic Hydrazide-d2 in various organic solvents. Due to the limited availability of direct experimental data for the deuterated form, this document presents the solubility data for non-deuterated Maleic Hydrazide as a close proxy. This approach is based on the generally accepted principle that deuteration has a minimal effect on the physicochemical property of solubility. However, slight variations may exist.

Core Data Presentation

The following table summarizes the quantitative solubility data for Maleic Hydrazide in a range of common organic solvents at 25 °C. This data is crucial for researchers and professionals in drug development for tasks such as formulation, purification, and analytical method development.

| Solvent | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | 25 | 2.4% (24,000 ppm)[1][2] |

| Dimethyl sulfoxide (DMSO) | 25 | 90,000 ppm[1][2] |

| Acetone | 25 | 1,000 ppm[1][2] |

| Ethanol | 25 | 0.1% (1,000 ppm)[1][2] |

| Methanol | 25 | 4,200 mg/l[3][4][5] |

| Xylene | 25 | < 1,000 ppm[1][2] |

| Hexane | 25 | < 0.001 g/l[4][5] |

| Toluene | 25 | < 0.001 g/l[4][5] |

Note: ppm stands for parts per million, which is equivalent to mg/L for dilute aqueous solutions. For organic solvents, it is more accurately expressed as mg/kg. The percentage is on a weight/weight basis.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Dissolution: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

While Maleic Hydrazide is known to be a plant growth regulator, its direct signaling pathways in the context of solubility in organic solvents are not applicable. However, the logical relationship in selecting a suitable solvent can be visualized.

References

Molecular weight and formula of Maleic Hydrazide-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleic Hydrazide-d2, a deuterated analog of the widely used plant growth regulator, Maleic Hydrazide. This document details its chemical properties, synthesis, and primary application as an internal standard in quantitative analytical methods.

Core Concepts

This compound is a stable isotope-labeled version of Maleic Hydrazide, where two hydrogen atoms on the pyridazine ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of Maleic Hydrazide in complex matrices.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₂D₂N₂O₂ |

| Molecular Weight | 114.1 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 2398483-97-9 |

| Unlabeled CAS Number | 123-33-1 |

| Typical Isotopic Purity | ≥98 atom % D |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of a deuterated precursor, Maleic Anhydride-d2, with hydrazine hydrate. The following is a representative laboratory-scale synthesis protocol.

Materials:

-

Maleic Anhydride-d2 (CAS: 33225-51-3)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or another suitable solvent like glacial acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Maleic Anhydride-d2 in a minimal amount of ethanol.

-

Slowly add a stoichiometric amount of hydrazine hydrate to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

-

Allow the mixture to cool to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

The final product can be characterized by techniques such as mass spectrometry and NMR to confirm its identity and isotopic enrichment.

Quantitative Analysis of Maleic Hydrazide using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Maleic Hydrazide residues in various samples, such as tobacco, fruits, and vegetables. The following protocol outlines a general workflow for this application.

1. Sample Preparation and Extraction:

-

Microwave-Assisted Extraction (MAE):

-

Weigh a homogenized sample (e.g., 0.5 g of tobacco) into a vessel.

-

Add a known volume of extraction solvent (e.g., 20 mL of 2M HCl).

-

Spike the sample with a known amount of this compound internal standard solution.

-

Heat the sample in a microwave extraction system.

-

After extraction, cool the sample, filter the extract, and collect the supernatant for analysis.

-

-

Ultrasonic Extraction:

-

Place a weighed, homogenized sample into a vial.

-

Add the extraction solvent and a known amount of this compound.

-

Sonicate the sample in an ultrasonic bath at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 1 hour).

-

Cool and filter the extract for LC-MS/MS analysis.

-

-

Liquid-Solid Extraction:

-

Combine a weighed, homogenized sample with an extraction solution (e.g., a mixture of 0.2M HCl and methanol) and a known amount of this compound in a vial.

-

Shake the mixture for a designated period (e.g., 1 hour).

-

Filter the extract to remove solid particles before analysis.

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable column for polar compounds, such as a Hypercarb column (100 mm × 2.1 mm, 5 µm).

-

Mobile Phase: A gradient elution using water and methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Flow Rate: A flow rate of around 0.3 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Maleic Hydrazide and this compound are monitored.

-

3. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Maleic Hydrazide) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

The concentration of Maleic Hydrazide in the unknown sample is then determined from this calibration curve. The use of the isotopically labeled internal standard corrects for any variations in sample preparation and instrument response.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Synthetic pathway for this compound.

References

Isotopic Purity of Maleic Hydrazide-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Maleic Hydrazide-d2. It covers the synthesis, analytical methodologies for purity determination, and data interpretation. This document is intended to be a comprehensive resource for researchers utilizing this compound as an internal standard or in other applications where isotopic purity is a critical parameter.

Introduction to this compound

This compound is the deuterium-labeled form of Maleic Hydrazide, a well-known plant growth regulator and herbicide.[1] In analytical and research settings, deuterated compounds like this compound are invaluable as internal standards for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The deuterium labeling provides a distinct mass shift, allowing it to be easily differentiated from the unlabeled analyte while maintaining nearly identical chemical and physical properties. The accuracy of quantitative studies relies heavily on the isotopic purity of the deuterated standard.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4,5-dideuterio-1,2-dihydropyridazine-3,6-dione | [3] |

| Synonyms | 6-Hydroxy-3(2H)-pyridazinone-d2, MH-d2 | [4] |

| CAS Number | 2398483-97-9 | [3] |

| Chemical Formula | C₄D₂H₂N₂O₂ | [3] |

| Molecular Weight | ~114.1 g/mol | [3][4] |

| Typical Purity | ≥99% | [5] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a deuterated precursor with hydrazine hydrate. A common and logical synthetic route is the cyclization reaction between Maleic anhydride-d2 and hydrazine hydrate.[6][7] The purity of the starting materials, particularly the deuterated maleic anhydride, is a critical determinant of the final isotopic purity of the product.[8][9]

Caption: Proposed synthesis workflow for this compound.

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is the percentage of molecules that contain the desired number of deuterium atoms. It is typically assessed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity.[10] It distinguishes between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z).[11]

Experimental Protocol: LC-HRMS for Isotopic Purity Analysis

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol/water). This is diluted to a working concentration (e.g., 100-1000 ng/mL).

-

Chromatographic Separation (LC):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed to achieve good peak shape.[12]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Analysis (HRMS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[10][13]

-

Analysis Mode: The instrument is operated in full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks of the analyte.

-

Data Acquisition: Data is collected over the m/z range that includes the unlabeled (d0), partially labeled (d1), and fully labeled (d2) forms of Maleic Hydrazide. For Maleic Hydrazide (C₄H₄N₂O₂), the monoisotopic mass is ~112.03. For this compound, the expected mass is ~114.04.

-

-

Data Analysis:

-

Extract the ion chromatograms for the d0, d1, and d2 species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

-

Table 2: Example Isotopic Purity Data from HRMS Analysis

| Isotopologue | Theoretical m/z | Observed m/z | Peak Area (Arbitrary Units) | Relative Abundance (%) |

| d0 (C₄H₄N₂O₂) | 113.0342 (M+H)⁺ | 113.0341 | 5,120 | 0.45 |

| d1 (C₄H₃DN₂O₂) | 114.0405 (M+H)⁺ | 114.0404 | 2,980 | 0.26 |

| d2 (C₄H₂D₂N₂O₂) | 115.0467 (M+H)⁺ | 115.0468 | 1,125,600 | 99.29 |

| Calculated Purity | 99.29% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, NMR spectroscopy is essential for confirming the location of the deuterium labels and the structural integrity of the molecule.[11][14]

Experimental Protocol: ¹H and ²H NMR for Structural Confirmation

-

Sample Preparation: Dissolve a sufficient amount of the this compound sample (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

Expected Result: For this compound, which is deuterated at the C4 and C5 positions, the proton signal corresponding to the olefinic protons (around 6.9-7.0 ppm in the unlabeled compound) should be significantly diminished or absent.[15] The presence of a small residual peak can be used to estimate the amount of unlabeled or partially labeled (d1) impurity.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

Expected Result: A resonance signal should be observed at the chemical shift corresponding to the C4 and C5 positions, confirming that deuteration has occurred at the intended sites.[14]

-

Analytical Workflow Visualization

The comprehensive analysis of this compound isotopic purity involves a multi-step workflow combining both MS and NMR techniques.

Caption: Combined workflow for isotopic purity determination.

Conclusion

Verifying the isotopic purity of this compound is a critical step for ensuring data quality in research and development. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization. HRMS offers precise quantitative data on the distribution of isotopologues, while NMR confirms the location of the deuterium labels and the overall structural integrity of the compound. By following rigorous analytical protocols, researchers can confidently use this compound as a reliable internal standard, leading to more accurate and reproducible experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of microwave-assisted extraction and liquid chromatography-tandem mass spectrometry for determination of maleic hydrazide residues in tobacco - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Maleic hydrazide D2 | CAS 2398483-97-9 | LGC Standards [lgcstandards.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preparation method of maleic hydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 8. Maleic anhydride (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1853-5 [isotope.com]

- 9. Maleic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Maleic hydrazide(123-33-1) 1H NMR spectrum [chemicalbook.com]

Commercial Sources and Technical Applications of Deuterated Maleic Hydrazide: A Guide for Researchers

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the commercial sources, key quantitative data, and experimental applications of deuterated maleic hydrazide. This document details available product specifications, outlines a plausible synthetic route, and provides a detailed experimental protocol for its use as an internal standard in analytical methods. Furthermore, it visualizes the inhibitory mechanism of maleic hydrazide on auxin signaling pathways.

Deuterated maleic hydrazide, a stable isotope-labeled version of the well-known plant growth regulator, serves as a critical tool in analytical and research settings. Its primary application lies in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise and accurate quantification of its non-deuterated counterpart in complex matrices.

Commercial Availability and Product Specifications

Several chemical suppliers offer deuterated maleic hydrazide, typically labeled as "Maleic hydrazide-d2" or "Maleic-2,3-d2 Hydrazide." The deuterium labeling is located on the carbon backbone of the maleic acid moiety. The following tables summarize the available quantitative data from prominent commercial sources.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedchemExpress | This compound | HY-59354S | 2398483-97-9 | C₄H₂D₂N₂O₂ | 114.10 | 99.31%[1] |

| Simson Pharma Limited | Maleic-2,3-d2 Hydrazide | - | 2398483-97-9 | C₄H₂D₂N₂O₂ | - | Certificate of Analysis available upon request[2] |

| LGC Standards | This compound | TRC-M124502 | 2398483-97-9 | C₄H₂D₂N₂O₂ | 114.1 | Certificate of Analysis available upon request[3][4] |

| LGC Standards | Maleic hydrazide D2 | DRE-C14730100 | 2398483-97-9 | C₄D₂H₂N₂O₂ | 114.1 | Certificate of Analysis available upon request[5][6] |

| Pharmaffiliates | This compound | PA STI 057550 | NA | C₄H₂D₂N₂O₂ | 114.10 | - |

Note: Purity specifications, especially isotopic purity, should be confirmed by consulting the Certificate of Analysis for the specific lot purchased.

Synthesis of Deuterated Maleic Hydrazide

A general synthetic procedure would involve the following steps:

-

Reaction Setup: In a reaction vessel, deuterated maleic anhydride is dissolved in a suitable solvent, such as water or an organic solvent like ethanol.

-

Hydrazine Addition: Hydrazine hydrate is slowly added to the solution of deuterated maleic anhydride. The reaction is typically carried out under controlled temperature conditions.

-

Cyclization: The intermediate product undergoes a ring-closure reaction to form the 1,2-dihydropyridazine-3,6-dione ring structure. This step may require heating.

-

Isolation and Purification: The resulting deuterated maleic hydrazide is then isolated from the reaction mixture, often by filtration, and purified through recrystallization to achieve the desired level of chemical purity.

Caption: Plausible synthetic pathway for deuterated maleic hydrazide.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

Deuterated maleic hydrazide is an ideal internal standard for the quantification of maleic hydrazide residues in various matrices, such as tobacco and food products. The following protocol is a generalized procedure based on published methods.[7][8][9]

1. Materials and Reagents:

-

Deuterated Maleic Hydrazide (Internal Standard)

-

Maleic Hydrazide (Analytical Standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Sample Matrix (e.g., tobacco, homogenized food sample)

2. Preparation of Standard Solutions:

-

Prepare a stock solution of deuterated maleic hydrazide in methanol at a concentration of, for example, 100 µg/mL.

-

Prepare a series of working standard solutions of non-deuterated maleic hydrazide at different concentrations, each containing a fixed concentration of the deuterated internal standard.

3. Sample Preparation:

-

Weigh a known amount of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of the deuterated maleic hydrazide stock solution.

-

Extract the analytes from the sample using a suitable extraction solvent (e.g., methanol with 1% formic acid).

-

Vortex or sonicate the sample to ensure thorough extraction.

-

Centrifuge the sample to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase or HILIC column.

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Maleic Hydrazide: Monitor the transition from the precursor ion to a specific product ion.

-

Deuterated Maleic Hydrazide: Monitor the transition from the deuterated precursor ion to its corresponding product ion.

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the maleic hydrazide standard to the peak area of the deuterated internal standard against the concentration of the maleic hydrazide standard.

-

Quantify the amount of maleic hydrazide in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Caption: Workflow for the quantification of maleic hydrazide using a deuterated internal standard.

Mechanism of Action: Inhibition of Auxin Signaling

Maleic hydrazide is known to act as a plant growth inhibitor by interfering with fundamental cellular processes, including the synthesis of nucleic acids and proteins. More specifically, it functions as an anti-auxin, disrupting the normal signaling pathways of auxin, a key plant hormone that regulates cell division, elongation, and differentiation.[10][11][12]

The auxin signaling pathway is a complex cascade that ultimately leads to the expression of auxin-responsive genes. A simplified representation of this pathway and the inhibitory effect of maleic hydrazide is depicted below. In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes. Maleic hydrazide is thought to interfere with this process, potentially by competing with auxin for binding to its receptors or by disrupting downstream signaling events, thereby preventing the degradation of Aux/IAA repressors and inhibiting the expression of genes required for growth.

Caption: Inhibition of the auxin signaling pathway by maleic hydrazide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maleic-2,3-d2 Hydrazide | CAS No- 2398483-97-9 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. Maleic hydrazide D2 | CAS 2398483-97-9 | LGC Standards [lgcstandards.com]

- 6. Maleic-2,3-d2 Hydrazide | LGC Standards [lgcstandards.com]

- 7. Development of microwave-assisted extraction and liquid chromatography-tandem mass spectrometry for determination of maleic hydrazide residues in tobacco - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Maleic hydrazide as an antiauxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Enigma of Maleic Hydrazide-d2: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic hydrazide (MH), a synthetic plant growth regulator, has been a subject of extensive research since its discovery. Its deuterated analogue, Maleic Hydrazide-d2 (MH-d2), serves as a crucial tool in unraveling its metabolic fate and mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms through which MH-d2, and by extension MH, exerts its profound effects on plant physiology. The primary mode of action of Maleic Hydrazide is the inhibition of cell division, a process intricately linked to the suppression of nucleic acid and protein synthesis.[1][2][3] This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways.

Core Mechanism of Action: A Multi-pronged Assault on Cell Proliferation

Maleic Hydrazide's efficacy as a plant growth regulator stems from its ability to arrest cell division, particularly in the meristematic tissues of plants.[1] This inhibitory effect is not a singular event but rather a cascade of molecular disruptions that ultimately halt the cell cycle. The deuterated form, MH-d2, is instrumental in tracing the uptake, translocation, and metabolic transformation of the parent compound, confirming that its fundamental mechanism of action is identical to that of non-deuterated MH.

Inhibition of Nucleic Acid Synthesis

A substantial body of evidence points to the interference of Maleic Hydrazide with the synthesis of DNA and RNA as a cornerstone of its activity.[2][3] Transcriptomic analyses of tobacco plants treated with MH revealed significant alterations in the expression of genes involved in DNA repair and recombination.[1] Studies in corn and pea seedling roots have demonstrated that DNA synthesis is affected more rapidly than RNA synthesis, with inhibition observed after 4 hours for DNA and 8-12 hours for RNA.[2] While the precise molecular targets within the nucleic acid synthesis machinery are yet to be definitively identified, the widespread impact on gene expression suggests a broad-spectrum disruption of these fundamental cellular processes.

Disruption of Protein Synthesis and Phytohormone Signaling

The inhibitory effects of Maleic Hydrazide extend to protein synthesis, a process essential for cell growth and division.[3] Furthermore, MH has been shown to influence phytohormone signaling pathways.[1] Research suggests that MH may act as an anti-gibberellin, counteracting the growth-promoting effects of this crucial plant hormone.[1] This interference with hormonal balance likely contributes to the overall growth-inhibiting properties of the compound.

Genotoxicity and Chromosomal Aberrations

A well-documented consequence of Maleic Hydrazide exposure is the induction of chromosomal aberrations.[4][5][6][7] These genotoxic effects manifest as chromosome stickiness, breaks, and the formation of bridges during cell division.[4] Such chromosomal damage is a direct consequence of the disruption of DNA synthesis and repair mechanisms and is a key factor in the cessation of cell proliferation. Studies have shown that MH acts during the S-phase of the cell cycle, the period of active DNA replication, to induce these aberrations.[8][9]

Quantitative Data on the Effects of Maleic Hydrazide

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of Maleic Hydrazide on key physiological parameters in plants.

| Plant Species | MH Concentration | Effect on Root Length | Reference |

| Trigonella foenum-graecum | 5 - 55 ppm | Significant inhibition (P < 0.05 and P < 0.01) | [10] |

| Allium cepa | 5 - 55 ppm | Significant inhibition (P < 0.05 and P < 0.01) | [10] |

| Plant Species | MH Concentration | Effect on Mitotic Index (MI) | Reference |

| Trigonella foenum-graecum | 5 - 55 ppm | Dose-dependent decrease | [4] |

| Allium cepa | 5 - 55 ppm | Dose-dependent decrease (more evident than in T. foenum-graecum) | [4] |

| Allium cepa | 10⁻⁶ - 10⁻³ M | Inhibition linked to concentration and treatment time | [8] |

| Plant Species | MH Concentration | Induction of Chromosomal Aberrations | Reference |

| Trigonella foenum-graecum | 5 - 55 ppm | Significant induction | [10] |

| Allium cepa | 5 - 55 ppm | Significant induction | [10] |

| Allium cepa | 10⁻⁶ - 10⁻³ M | Significantly increased frequencies with increased concentration and exposure time | [8] |

Experimental Protocols

Protocol 1: Analysis of Chromosomal Aberrations in Allium cepa Root Tips

This protocol is adapted from studies investigating the genotoxic effects of Maleic Hydrazide.[4][10]

1. Materials:

-

Allium cepa (onion) bulbs

-

Maleic Hydrazide solutions of varying concentrations (e.g., 5, 15, 25, 35, 45, 55 ppm)

-

Distilled water (control)

-

Farmer's fluid (3:1 ethanol:acetic acid) for fixation

-

1N HCl for hydrolysis

-

2% Acetocarmine stain

-

Microscope slides and coverslips

-

Light microscope

2. Procedure:

-

Germinate Allium cepa bulbs in distilled water until roots are 2-3 cm long.

-

Transfer the bulbs to solutions of Maleic Hydrazide of different concentrations for a specified duration (e.g., 6, 12, 18, 24, 36, and 48 hours). A control group should be maintained in distilled water.

-

After the treatment period, excise the root tips and fix them in Farmer's fluid for 24 hours.

-

Wash the root tips thoroughly with distilled water.

-

Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

-

Wash the root tips again with distilled water.

-

Stain the root tips with 2% Acetocarmine for 30-60 minutes.

-

Prepare a squash of the root tip on a clean microscope slide with a drop of 45% acetic acid and a coverslip.

-

Observe the slides under a light microscope to score for different types of chromosomal aberrations (e.g., stickiness, bridges, fragments, laggards) and to calculate the mitotic index (the ratio of dividing cells to the total number of cells observed).

Protocol 2: Quantification of this compound in Plant Tissues using LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound, often used as an internal standard for the quantification of Maleic Hydrazide.

1. Materials:

-

Plant tissue sample

-

This compound (internal standard)

-

Extraction solvent (e.g., methanol, acetonitrile)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column for polar compounds

2. Procedure:

-

Homogenize a known weight of the plant tissue sample.

-

Spike the homogenized sample with a known concentration of this compound as an internal standard.

-

Extract the sample with a suitable solvent. This may involve shaking, sonication, or other extraction techniques.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Inject an aliquot of the filtered extract into the LC-MS/MS system.

-

Separate the analytes using an appropriate LC gradient.

-

Detect and quantify Maleic Hydrazide and this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Calculate the concentration of Maleic Hydrazide in the original sample by comparing its peak area to that of the internal standard (this compound).

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the complex interactions and processes involved in the mechanism of action of Maleic Hydrazide, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of action of Maleic Hydrazide in a plant cell.

Caption: Workflow for analyzing chromosomal aberrations induced by Maleic Hydrazide.

Conclusion

This compound, as a stable isotope-labeled internal standard, is invaluable for the accurate quantification of its non-deuterated counterpart in various matrices. The core mechanism of action of Maleic Hydrazide is centered on its potent ability to inhibit cell division in plants. This is achieved through a multifaceted approach that includes the inhibition of DNA and RNA synthesis, disruption of protein production, and interference with phytohormone signaling. The resulting genotoxic stress, evidenced by significant chromosomal aberrations, ultimately leads to the cessation of growth in meristematic tissues. While the overarching aspects of its mechanism are well-understood, further research is warranted to identify the specific molecular targets and the intricate signaling cascades that are initiated upon exposure to this widely used plant growth regulator. Such investigations will not only deepen our fundamental understanding of plant cell biology but also inform the development of more targeted and effective agricultural chemicals.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Cytotoxic effects of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Chromosomal aberrations induced by maleic hydrazide and related compounds in Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromosomal damage induced by maleic hydrazide in mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Studies on the Effect of Maleic Hydrazide on Root Tip Cells and Pollen" by FARHA JABEE, MOHAMMAD YUNUS KHALIL ANSARI et al. [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. Al-Tolerant Barley Mutant hvatr.g Shows the ATR-Regulated DNA Damage Response to Maleic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Health and Safety Data for Maleic Hydrazide-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Maleic Hydrazide-d2. Due to the limited specific toxicological data for the deuterated form, this guide leverages information from its non-deuterated counterpart, Maleic Hydrazide, to provide a thorough assessment of potential hazards. All quantitative data is presented in structured tables for ease of comparison, and where available, experimental details are provided.

Section 1: Chemical Identification and Physical Properties

This compound is the deuterated form of Maleic Hydrazide, a well-known plant growth regulator and herbicide. The primary difference is the substitution of two hydrogen atoms with deuterium. This isotopic labeling is often utilized in research for tracer studies and metabolic pathway analysis.

| Property | Value | Reference |

| Chemical Name | 4,5-dideuterio-1,2-dihydropyridazine-3,6-dione | [1] |

| CAS Number | 2398483-97-9 | [2] |

| Molecular Formula | C₄H₂D₂N₂O₂ | [1] |

| Molecular Weight | 114.04 g/mol | [1] |

| Appearance | Beige powder | [3] |

| Melting Point | 306 - 308 °C | [4] |

| Specific Gravity | 1.60 @ 25°C | [4] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification based on available safety data sheets.

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | [2] |

| Carcinogenicity | 2 | Suspected of causing cancer | [4] |

Section 3: Toxicological Data

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3800 - 6800 mg/kg | [3] |

| LD50 | Rabbit | Dermal | >4000 mg/kg | [3] |

| LC50 | Rainbow Trout | - | > 100 mg/l (96 h) | [3] |

| EC50 | Daphnia magna | - | 108 mg/l (48 h) | [3] |

Genotoxicity and Mutagenicity

Maleic hydrazide has demonstrated genotoxic effects in various studies. It has been shown to induce a high frequency of somatic mutations in tobacco plants and chromosome aberrations in the roots of field beans.[5] In cultured human lymphocytes, maleic hydrazide induced significant increases in the frequency of sister-chromatid exchanges at concentrations of 100 µg/ml and higher.[6][7] However, it did not cause DNA damage as measured by the Comet assay in tobacco and field beans.[5][8]

Carcinogenicity

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological studies on Maleic Hydrazide and its deuterated form are not fully available in the public domain. However, the following provides an overview of the methodologies typically employed in the cited genotoxicity studies.

Workflow for Genotoxicity Assessment

References

- 1. Maleic hydrazide D2 | CAS 2398483-97-9 | LGC Standards [lgcstandards.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Genotoxicity of the herbicides alachlor and maleic hydrazide in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review of environmental and health risks of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maleic hydrazide, carcinogenicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenicity study of the pesticide maleic hydrazide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maleic Hydrazide-d2 for Researchers and Drug Development Professionals

Introduction

Maleic Hydrazide-d2 (MH-d2) is the deuterated analog of maleic hydrazide, a well-established plant growth regulator.[1] In recent years, MH-d2 has become an indispensable tool in analytical chemistry, particularly for the accurate quantification of maleic hydrazide residues in various matrices. Its utility stems from its near-identical chemical properties to the non-deuterated form, coupled with a distinct mass difference that allows for its use as an ideal internal standard in mass spectrometry-based assays.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and application, with a focus on detailed experimental protocols and the underlying biochemical pathways of its non-deuterated counterpart.

Physicochemical Properties and Synthesis

This compound is structurally identical to maleic hydrazide, with the exception of two deuterium atoms replacing hydrogen atoms on the pyridazine ring. This isotopic substitution results in a slightly higher molecular weight, which is the basis for its use in quantitative analysis.

Table 1: Physicochemical Properties of Maleic Hydrazide and this compound

| Property | Maleic Hydrazide | This compound |

| IUPAC Name | 1,2-dihydropyridazine-3,6-dione[2] | 4,5-dideuterio-1,2-dihydropyridazine-3,6-dione[3] |

| CAS Number | 123-33-1[2] | 2398483-97-9[3] |

| Molecular Formula | C₄H₄N₂O₂[2] | C₄H₂D₂N₂O₂[3] |

| Molecular Weight | 112.09 g/mol [4] | 114.1 g/mol [5] |

| Appearance | White crystalline solid | Not specified, expected to be a white solid |

Synthesis of this compound

A potential method for the preparation of this compound would involve the use of a deuterated starting material or a deuteration step post-synthesis. One possible approach involves the deuteration of pyridazines, which could be adapted for maleic hydrazide.[7]

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The successful synthesis of this compound would be confirmed through various spectroscopic techniques. While experimental spectra for the deuterated compound are not widely published, the expected spectral data can be predicted based on the known spectra of maleic hydrazide.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Maleic Hydrazide (Observed) | This compound (Predicted) | Key Differences |

| ¹H NMR | δ ~6.95 ppm (s, 2H, vinyl), δ ~11.4 ppm (s, 2H, NH)[8] | δ ~11.4 ppm (s, 2H, NH) | Absence of the vinyl proton signal at ~6.95 ppm. |

| ¹³C NMR | δ ~130.3 ppm (vinyl C), δ ~156.2 ppm (C=O)[9] | δ ~130 ppm (vinyl C, with C-D coupling), δ ~156 ppm (C=O) | The vinyl carbon signal may appear as a multiplet due to coupling with deuterium. |

| Mass Spec (EI) | m/z 112 (M⁺)[10] | m/z 114 (M⁺) | A shift in the molecular ion peak by +2 m/z units. |

| FTIR | C-H stretch (~3000-3100 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹)[11] | C-D stretch (~2200-2300 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹) | Appearance of a C-D stretching vibration at a lower wavenumber compared to the C-H stretch. |

Mechanism of Action of Maleic Hydrazide

Maleic hydrazide exerts its biological effects primarily by inhibiting cell division.[2] This action is believed to be the result of its interference with nucleic acid and protein synthesis.[12][13] The precise molecular targets are not fully elucidated, but the downstream effects lead to a cell cycle arrest, preventing the proliferation of meristematic tissues in plants.

Signaling Pathway of Maleic Hydrazide's Action:

Caption: Inhibition of cell division by maleic hydrazide.

Application of this compound as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of maleic hydrazide residues in various samples, including agricultural products and environmental matrices.[14] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in instrument response.[15]

Experimental Protocol: Quantification of Maleic Hydrazide using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of maleic hydrazide in a solid matrix (e.g., plant tissue).

Experimental Workflow:

Caption: Workflow for maleic hydrazide analysis using MH-d2.

1. Sample Preparation and Extraction:

-

Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g) and homogenize to a fine powder or paste.[14]

-

Spiking: Add a known amount of this compound internal standard solution to the homogenized sample. The concentration should be chosen to be within the linear range of the calibration curve.[14]

-

Extraction: Add a suitable extraction solvent (e.g., methanol/water mixture) to the spiked sample.[14] The choice of solvent may vary depending on the matrix. The mixture is then typically shaken or sonicated to ensure efficient extraction.

2. Sample Clean-up:

-

Centrifugation: Centrifuge the sample extract to pellet solid debris.[14]

-

Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[14]

3. LC-MS/MS Analysis:

-

Chromatographic Separation: A liquid chromatography system is used to separate maleic hydrazide from other matrix components. A C18 or a mixed-mode column is often employed.[16][17]

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both maleic hydrazide and this compound.[16]

Table 3: Exemplary LC-MS/MS Parameters for Maleic Hydrazide and this compound

| Parameter | Maleic Hydrazide | This compound |

| Precursor Ion (m/z) | 113.0 | 115.0 |

| Product Ion 1 (m/z) | 85.0 | 87.0 |

| Product Ion 2 (m/z) | 56.0 | 58.0 |

| Collision Energy (eV) | Varies by instrument | Varies by instrument |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

Note: The specific m/z values and collision energies may need to be optimized for the specific instrument being used.

4. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of maleic hydrazide to the peak area of this compound against the concentration of the maleic hydrazide standards.

-

The concentration of maleic hydrazide in the unknown sample is then determined from this calibration curve.

This compound is a crucial analytical tool for researchers and professionals in drug development and environmental monitoring. Its use as an internal standard in LC-MS/MS analysis allows for highly accurate and precise quantification of maleic hydrazide residues. Understanding its synthesis, characterization, and the mechanism of action of its non-deuterated counterpart provides a solid foundation for its effective application in the laboratory. The detailed protocols and diagrams in this guide serve as a valuable resource for the implementation of robust analytical methods and for furthering our understanding of the biological effects of maleic hydrazide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 3. Maleic hydrazide D2 | CAS 2398483-97-9 | LGC Standards [lgcstandards.com]

- 4. Maleic Hydrazide [drugfuture.com]

- 5. usbio.net [usbio.net]

- 6. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 7. Studies on hydrogen-abstracting reactions. I. Deuteration of pyridines and pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maleic hydrazide(123-33-1) 1H NMR spectrum [chemicalbook.com]

- 9. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Maleic hydrazide [webbook.nist.gov]

- 11. Maleic hydrazide(123-33-1) IR Spectrum [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cytotoxic effects of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

- 15. lcms.cz [lcms.cz]

- 16. Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

The Role of Maleic Hydrazide-d2 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Maleic Hydrazide-d2 as an internal standard in the quantitative analysis of maleic hydrazide. While research on the unique biological activities of this compound is not extensively available, its application is pivotal for accurate and reliable quantification of its non-deuterated counterpart in various matrices. This guide details the experimental protocols, presents key quantitative data from method validation studies, and visualizes the analytical workflows.

Introduction to Maleic Hydrazide and its Deuterated Analog

Maleic hydrazide is a widely used plant growth regulator and herbicide that functions by inhibiting cell division.[1][2] Its residues in agricultural products are monitored to ensure they remain within safe limits. This compound is the deuterium-labeled version of maleic hydrazide and serves as an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the analytical method.[3]

Quantitative Data from Method Validation Studies

The following tables summarize the performance characteristics of various analytical methods that utilize this compound as an internal standard for the quantification of maleic hydrazide in different sample matrices.

Table 1: Method Performance for Maleic Hydrazide Analysis in Tobacco

| Parameter | Method 1 |

| Analytical Technique | LC-MS/MS |

| Extraction Method | Microwave-Assisted Extraction (MAE) |

| Linear Range | 50–5000 ng/mL |

| Limit of Detection (LOD) | 0.16 mg/kg |

| Recoveries | 90.3% - 101.5% |

| Relative Standard Deviations (RSDs) | 2.6% - 5.5% |

| Reference | [4][5] |

Table 2: Method Performance for Maleic Hydrazide Analysis in Grapes

| Parameter | Method 1 |

| Analytical Technique | LC-MS/MS |

| Extraction Method | Shaking with 50 mM HOAc and 10 mM Na2EDTA in 1/3 (v/v) MeOH/H2O |

| Linear Range | 10–1000 ng/mL |

| Limit of Quantification (LOQ) | 38 ng/g |

| Recoveries | 87% - 111% |

| Relative Standard Deviation (RSD) | < 17% |

| Reference | [3] |

Table 3: Method Performance for Maleic Hydrazide Analysis in Foods of Plant Origin

| Parameter | Method 1 |

| Analytical Technique | LC-MS/MS |

| Extraction Method | Acidified Methanol |

| Internal Standard | This compound |

| Note | The internal standard may contain some non-labelled maleic hydrazide. |

| Reference | [6] |

Detailed Experimental Protocols

This section outlines the detailed methodologies for the analysis of maleic hydrazide using this compound as an internal standard.

Analysis of Maleic Hydrazide in Tobacco by LC-MS/MS

Sample Preparation (Microwave-Assisted Extraction)

-

Weigh a homogenized tobacco sample.

-

Add a known amount of this compound internal standard solution.

-

Add 40 mL of 2 mol/L HCl aqueous solution.[5]

-

Perform microwave-assisted extraction under heat reflux for 1 hour.[5]

-

Cool the extract and dilute with water.[5]

-

Filter the solution through a 0.45 μm membrane filter.[5]

-

The filtrate is ready for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

-

LC Column: Thermo Hypercarb (100 mm × 2.1 mm, 5 μm)[5]

-

Mobile Phase: Gradient elution with water containing 0.1% formic acid and methanol containing 0.1% formic acid.[5]

-

Flow Rate: 0.3 mL/min[5]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

-

Analysis Mode: Multiple Reaction Monitoring (MRM)[5]

Analysis of Maleic Hydrazide in Grapes by LC-MS/MS

Sample Preparation

-

Weigh a 5 g test portion of the homogenized grape sample.[3]

-

Add a known amount of this compound internal standard solution.

-

Add 50 mM acetic acid and 10 mM Na2EDTA in 1/3 (v/v) methanol/water.[3]

-

Shake the mixture for 10 minutes.[3]

-

Centrifuge the sample.[3]

-

Pass the supernatant through an Oasis HLB cartridge.[3]

-

The eluate is ready for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

-

LC Column: Reversed-phase column with weak anion-exchange and cation-exchange mixed mode.[3]

-

Run Time: 17 minutes[3]

-

Analysis Mode: Monitoring of two MS-MS transitions for each target compound.[3]

Analysis of Maleic Hydrazide in Foods of Plant Origin by LC-MS/MS

Sample Preparation

-

Weigh 10 g of the comminuted sample into a 50 mL centrifuge tube (for dry samples like grains, use 5 g).[6]

-

Add a known amount of this compound internal standard solution directly to the test portion.[6]

-

Add acidified methanol.[6]

-

Centrifuge the mixture.[6]

-